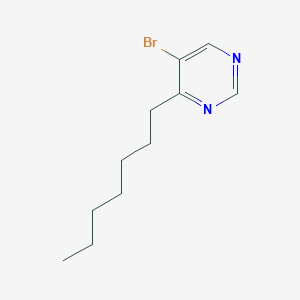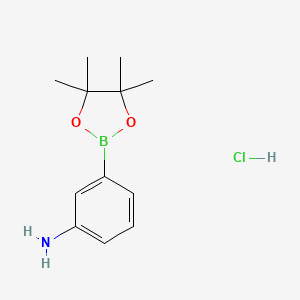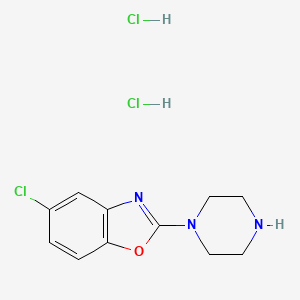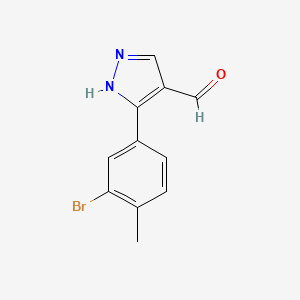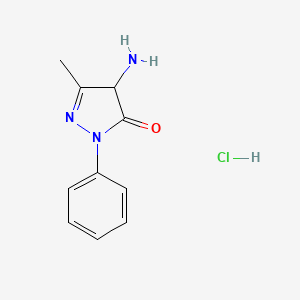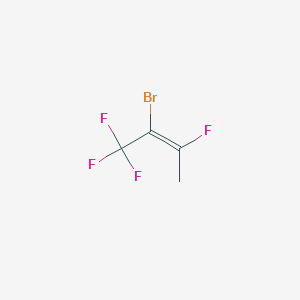
2-Bromo-1,1,1,3-tetrafluorobut-2-ene
Vue d'ensemble
Description
“2-Bromo-1,1,1,3-tetrafluorobut-2-ene” is a chemical compound with the molecular formula C4H3BrF4 . It is a specialty product used for proteomics research applications .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” were not found, a related compound, “4-Bromo-1,1,2-trifluoro-1-butene”, reacts with potassium hydroxide in the presence of tetrabutylammonium bromide (a phase transfer catalyst) to afford 1,1,2-trifluoro-1,3-butadiene .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” consists of a carbon backbone with a bromine atom and four fluorine atoms attached. The InChI code for this compound is 1S/C4H3BrF4/c5-2-3 (6)1-4 (7,8)9/h1H,2H2/b3-1- .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” include a molecular weight of 206.96 . Other specific properties such as melting point, boiling point, and density were not found in the search results.
Applications De Recherche Scientifique
Synthesis of alpha-Bromoketones
- Application Summary : Alpha-Bromoketones are synthesized from secondary alcohols using Ammonium Bromide and Oxone . This method is versatile and can be used to synthesize a variety of alpha-Bromoketones.
- Method of Application : The method involves the reaction of secondary alcohols with Ammonium Bromide and Oxone . The reaction conditions and parameters are carefully controlled to ensure the successful synthesis of the desired alpha-Bromoketones.
- Results or Outcomes : The method has been successfully used to synthesize a variety of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, and others .
Synthesis and Characterization of 2-Bromovalerophenone
- Application Summary : 2-Bromovalerophenone is an aromatic haloketone that plays a crucial role as a precursor in the synthesis of α-PVP, a potent stimulant drug .
- Method of Application : The synthesis of 2-Bromovalerophenone involves various chemical reactions, including the Grignard reaction and ketone hydrogenation . These reactions are carefully controlled to ensure the successful synthesis of 2-Bromovalerophenone.
- Results or Outcomes : The synthesized 2-Bromovalerophenone has been characterized and its physical and chemical properties have been studied . It has been found to exhibit notable antimicrobial activity against a wide range of bacteria and fungi .
Synthesis of Trifluoromethyl-substituted Molecules
- Application Summary : Trifluoromethyl-substituted molecules are synthesized using 2-Bromo-3,3,3-trifluoropropene . These molecules are used as building blocks in the synthesis of various organofluorine compounds.
- Method of Application : The method involves the reaction of 2-Bromo-3,3,3-trifluoropropene with various reagents to synthesize trifluoromethyl-substituted molecules .
- Results or Outcomes : The method has been successfully used to synthesize a variety of trifluoromethyl-substituted molecules .
Proteomics Research
- Application Summary : 2-Bromo-1,1,1,3-tetrafluorobut-2-ene is used as a specialty product for proteomics research .
- Method of Application : The specific methods of application in proteomics research are not detailed, but it is likely used in the synthesis or modification of proteins for study .
- Results or Outcomes : The outcomes of this research are not specified, but it likely contributes to a greater understanding of protein structure and function .
Synthesis of Trifluoromethyl-substituted Molecules
- Application Summary : 2-Bromo-3,3,3-trifluoropropene is used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules . These molecules are used as building blocks in the synthesis of various organofluorine compounds.
- Method of Application : The method involves the reaction of 2-Bromo-3,3,3-trifluoropropene with various reagents to synthesize trifluoromethyl-substituted molecules .
- Results or Outcomes : The method has been successfully used to synthesize a variety of trifluoromethyl-substituted molecules .
Proteomics Research
- Application Summary : 2-Bromo-1,1,1,3-tetrafluorobut-2-ene is used as a specialty product for proteomics research .
- Method of Application : The specific methods of application in proteomics research are not detailed, but it is likely used in the synthesis or modification of proteins for study .
- Results or Outcomes : The outcomes of this research are not specified, but it likely contributes to a greater understanding of protein structure and function .
Orientations Futures
Propriétés
IUPAC Name |
(Z)-2-bromo-1,1,1,3-tetrafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4/c1-2(6)3(5)4(7,8)9/h1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOFAKWMUSOSRL-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(F)(F)F)/Br)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1,1,3-tetrafluorobut-2-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



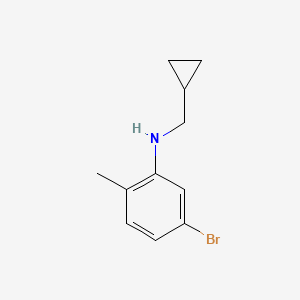
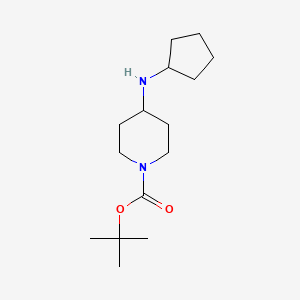
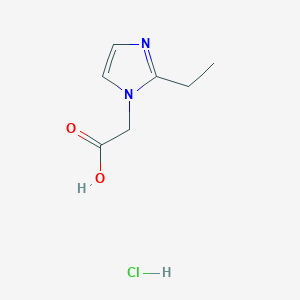
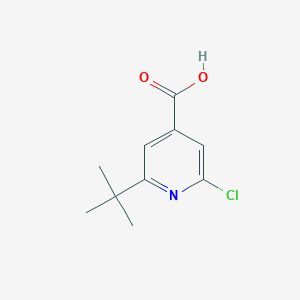
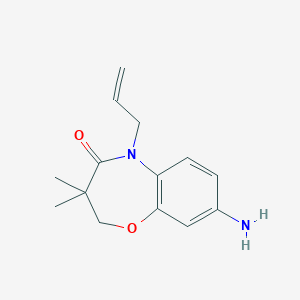
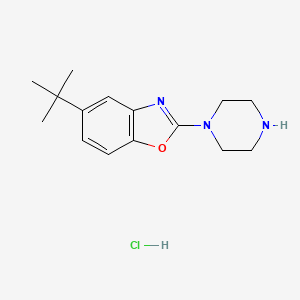
![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)
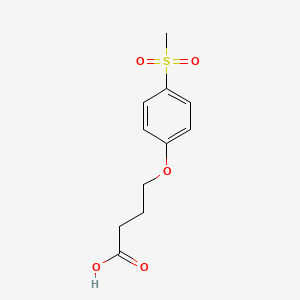
![3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439219.png)
